5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione
Description
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a halogenated (chloro and iodo) pyrimidine core and a hydroxyethoxy-methyl substituent. Pyrimidinediones are heterocyclic compounds with diverse biological activities, often serving as enzyme inhibitors or nucleobase analogs in medicinal chemistry. The (2-hydroxyethoxy)methyl group at position 1 may enhance solubility compared to non-polar substituents, a critical factor in drug design .
Properties
CAS No. |
121749-86-8 |
|---|---|
Molecular Formula |
C7H8ClIN2O4 |
Molecular Weight |
346.51 g/mol |
IUPAC Name |
5-chloro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
InChI Key |
APOOKOCAKSTGFR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCN1C(=C(C(=O)NC1=O)Cl)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the chlorinated pyrimidine.
Hydroxyethoxymethylation: The attachment of a hydroxyethoxymethyl group to the iodinated pyrimidine.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA and RNA analogs due to its structural similarity to nucleotides.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, in medicinal chemistry, it may inhibit viral replication by interfering with viral DNA synthesis.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The iodine atom in the target compound increases molecular weight and lipophilicity compared to chloro or bromo analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Hydrophilic Substituents: The 2-hydroxyethoxy-methyl group in the target compound and ’s analog improves solubility relative to non-polar derivatives like 5-chlorouracil.
A. Thymidine Phosphorylase (TP) Inhibition
- Tipiracil Hydrochloride: A clinically validated TP inhibitor, Tipiracil binds to the active site via its pyrimidinedione core and iminopyrrolidinyl group, blocking angiogenesis in cancer .
- Target Compound : The iodine atom may sterically hinder TP binding compared to Tipiracil’s smaller substituents. However, its hydroxyethoxy group could form hydrogen bonds with TP’s polar residues, partially compensating for reduced affinity .
B. Dihydroorotate Dehydrogenase (DHODH) Inhibition
- Compounds: Pyridazine and pyrimidine derivatives with alkoxy and aryloxy groups show DHODH inhibition (IC₅₀: 10–100 nM). The target compound’s iodine and hydroxyethoxy groups may similarly interact with DHODH’s ubiquinone-binding site, though its larger size could reduce potency .
Biological Activity
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is a synthetic compound belonging to the pyrimidinedione class, notable for its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrimidine ring, with chlorine and iodine substituents that enhance its reactivity. The hydroxyethoxy group increases the molecule's hydrophilicity, influencing its solubility and interaction with biological systems. The molecular formula is with a molecular weight of approximately 346.51 g/mol.
Antimicrobial Properties
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of halogen atoms (chlorine and iodine) is associated with increased potency due to their electron-withdrawing effects that enhance interactions with biological targets.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Moderate |
| Escherichia coli | 32 µg/mL | Moderate |
| Candida albicans | 8 µg/mL | Strong |
Preliminary studies suggest that this compound may interact with specific enzymes involved in nucleic acid synthesis or repair. This interaction could explain its antimicrobial activity by disrupting essential cellular processes in target microorganisms.
Synthesis
The synthesis of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione involves multiple steps, typically starting from a pyrimidinedione precursor. The introduction of the hydroxyethoxy group and halogen atoms occurs through electrophilic substitution reactions.
Synthesis Overview:
- Starting Material: Pyrimidinedione derivative.
- Halogenation: Introduction of chlorine and iodine.
- Hydroxyethoxy Group Addition: Via nucleophilic substitution.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 16 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Structure-Activity Relationship (SAR)
Research comparing this compound with structurally similar pyrimidinediones revealed that variations in halogen substitutions significantly affect biological activity. For instance:
Table 2: Comparison of Similar Compounds
| Compound Name | Key Features | Differences in Activity |
|---|---|---|
| 5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-bromo-2,4(1H,3H)-pyrimidinedione | Fluorine and bromine substituents | Lower antimicrobial potency |
| 5-Bromo-1-(2-hydroxyethoxy)methyl)-6-chloro-2,4(1H,3H)-pyrimidinedione | Bromine instead of chlorine | Altered reactivity and solubility |
Applications in Medicinal Chemistry
Due to its promising antimicrobial properties, 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione may serve as a lead compound for developing new antibiotics or antifungal agents. Its unique structural features allow for further modifications aimed at enhancing efficacy or reducing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
